

Application Notes and Protocols: Synthesis of $[^{18}\text{F}]\text{FPA}$ for PET Imaging

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Compound of Interest

Compound Name: Methyl 2-bromopropionate

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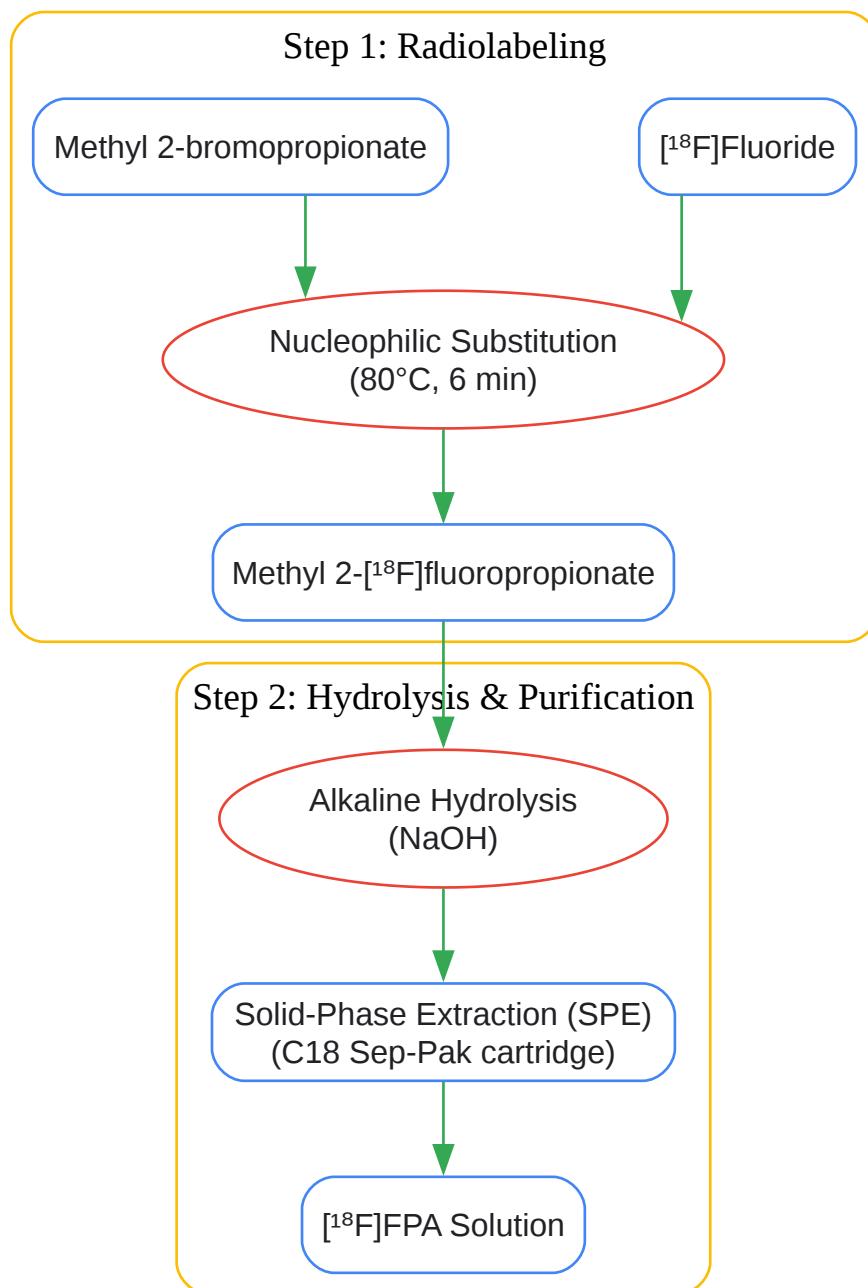
Introduction

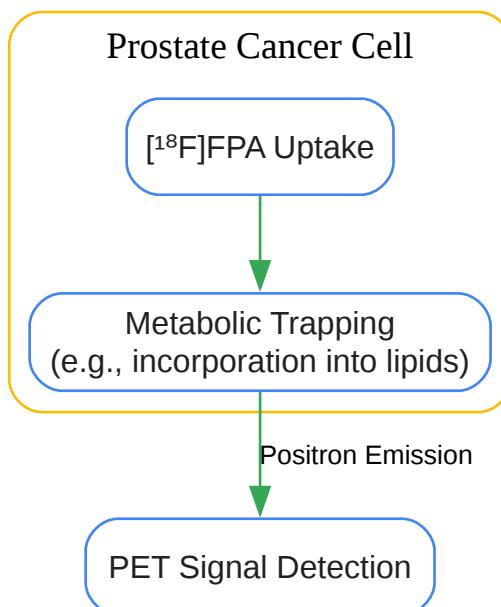
This document provides detailed application notes and protocols for the synthesis of the Positron Emission Tomography (PET) imaging agent 2- $[^{18}\text{F}]\text{fluoropropionic acid}$ ($[^{18}\text{F}]\text{FPA}$) using **methyl 2-bromopropionate** as the precursor. $[^{18}\text{F}]\text{FPA}$ is a promising tracer for imaging prostate cancer, potentially offering advantages over other imaging agents like $[^{18}\text{F}]\text{FDG}$.^{[1][2]} These protocols are intended to guide researchers in the radiolabeling, purification, and quality control of $[^{18}\text{F}]\text{FPA}$ for preclinical and clinical research.

Synthesis of 2- $[^{18}\text{F}]\text{fluoropropionic acid}$ ($[^{18}\text{F}]\text{FPA}$)

The synthesis of $[^{18}\text{F}]\text{FPA}$ from **methyl 2-bromopropionate** is a two-step, one-pot reaction involving nucleophilic substitution of the bromine atom with $[^{18}\text{F}]\text{fluoride}$, followed by hydrolysis of the methyl ester.

Experimental Workflow





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References

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